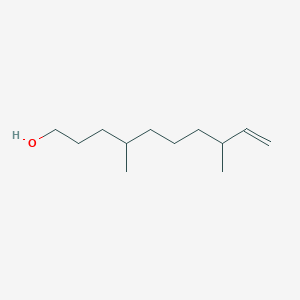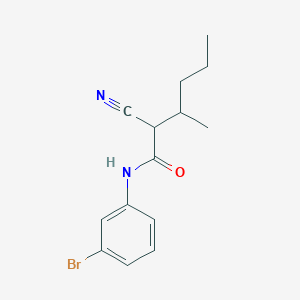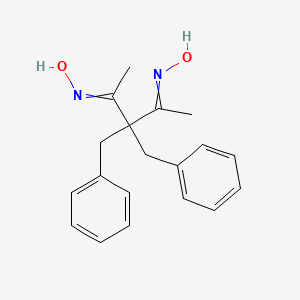
Decanal, 2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanal, 2,2-dichloro- is an organic compound that belongs to the aldehyde family It is characterized by the presence of a decanal backbone with two chlorine atoms attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decanal, 2,2-dichloro- typically involves the chlorination of decanal. This can be achieved through the reaction of decanal with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of Decanal, 2,2-dichloro- can be scaled up by using continuous flow reactors. This allows for the efficient and controlled chlorination of decanal, ensuring high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired chlorination.
Analyse Chemischer Reaktionen
Types of Reactions
Decanal, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,2-dichlorodecanoic acid.
Reduction: Formation of 2,2-dichlorodecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanal, 2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Decanal, 2,2-dichloro- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanal: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,2-Dichloropropanal: A smaller aldehyde with similar chlorination but different chain length.
2,2-Dichlorobutanal: Another aldehyde with a shorter carbon chain and similar chlorination.
Uniqueness
Decanal, 2,2-dichloro- is unique due to its specific structure, which combines the properties of a long-chain aldehyde with the reactivity of chlorine atoms. This makes it a valuable compound for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
119450-43-0 |
|---|---|
Molekularformel |
C10H18Cl2O |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
2,2-dichlorodecanal |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
DINIFJDCVUFIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)



![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)

